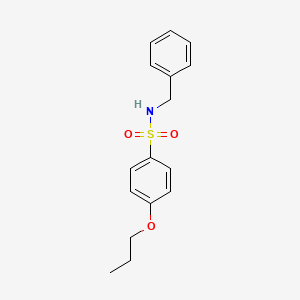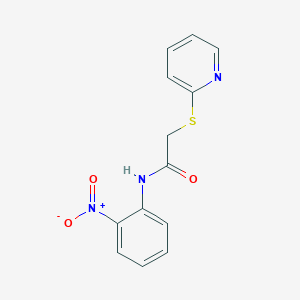![molecular formula C19H13ClN4O3S2 B11648035 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11648035.png)
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro group, a pyrimidinylsulfamoyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Pyrimidinylsulfamoyl Group: This step involves the nucleophilic substitution reaction between a pyrimidinylsulfamoyl chloride and the benzothiophene derivative.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.
相似化合物的比较
Similar Compounds
- 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
- N-(3-chloro-4-methyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
Uniqueness
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical properties compared to other similar compounds. The presence of the chloro group and the pyrimidinylsulfamoyl group further enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C19H13ClN4O3S2 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H13ClN4O3S2/c20-16-14-4-1-2-5-15(14)28-17(16)18(25)23-12-6-8-13(9-7-12)29(26,27)24-19-21-10-3-11-22-19/h1-11H,(H,23,25)(H,21,22,24) |
InChI 键 |
UUVHEZMXKRXNHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11647952.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11647953.png)

![(2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11647964.png)
![4-cyano-4-phenylbutyl [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B11647966.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647970.png)

![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647984.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647994.png)
![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11648000.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11648014.png)
![(5Z)-6-hydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11648022.png)
